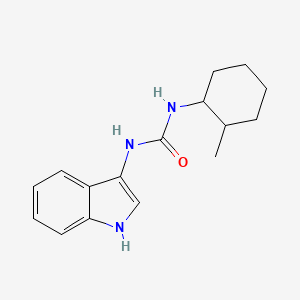

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

説明

1-(1H-Indol-3-yl)-3-(2-methylcyclohexyl)urea is a urea derivative featuring an indole moiety linked to a 2-methylcyclohexyl group via a urea bridge. The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a common pharmacophore in bioactive molecules. The 2-methylcyclohexyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.

特性

IUPAC Name |

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRIUNZPZBWWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

化学反応の分析

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

科学的研究の応用

Chemical Structure and Synthesis

The compound features an indole moiety and a cyclohexyl group, which contribute to its unique properties. The synthesis typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methylcyclohexylamine, utilizing coupling reagents such as carbonyldiimidazole or dicyclohexylcarbodiimide in organic solvents like dichloromethane or tetrahydrofuran under mild conditions.

Antimicrobial Activity

Research indicates that 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea exhibits potential antimicrobial properties. Compounds with similar structures have been studied for their effectiveness against various bacterial strains, including resistant pathogens. The mechanism of action often involves interference with essential cellular functions, thus inhibiting bacterial growth .

Anticancer Properties

The indole structure is prevalent in many anticancer agents. Studies have demonstrated that derivatives of indole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines . The ability of the indole moiety to interact with multiple biological targets enhances its potential as an anticancer agent.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Research on Antimicrobial Activity | Antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria, including resistant strains. |

| Anticancer Evaluation | Antiproliferative effects | Showed significant activity against multiple cancer cell lines with calculated IC values indicating strong efficacy. |

| Urease Inhibitor Studies | Urease inhibition | Highlighted the importance of identifying low-toxicity urease inhibitors; structural similarities suggest potential applications for related compounds. |

作用機序

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

類似化合物との比較

1-[2-(Benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea

- Structure : This compound (CAS 1007818-44-1) shares the 3-(2-methylcyclohexyl)urea moiety but replaces the indole group with a benzylsulfanyl ethyl chain.

- Molecular Formula : C₁₇H₂₆N₂OS vs. C₁₆H₂₀N₃O (estimated for the target compound).

- The indole group in the target compound enables π-π stacking and hydrogen bonding via its NH group, which are absent in this analog.

- Synthetic Relevance : Both compounds likely utilize urea-forming reactions, but the target compound requires indole electrophile synthesis (e.g., via methods described for indole analogs in ) .

1-(4-Ethylphenyl)-3-(1H-Indol-3-yl)urea

- Structure : Features a 4-ethylphenyl group instead of the 2-methylcyclohexyl substituent.

- Molecular Formula : C₁₇H₁₇N₃O vs. C₁₆H₂₀N₃O (estimated for the target compound).

- Key Differences :

- The 4-ethylphenyl group is aromatic and planar, favoring interactions with flat binding pockets, whereas the cyclohexyl group provides conformational flexibility and 3D bulk.

- The cyclohexyl substituent in the target compound may improve metabolic stability by shielding the urea group from enzymatic hydrolysis .

5-(1H-Indol-3-yl)-1,3,4-Oxadiazole-2(3H)-thione

- Structure : Replaces the urea group with a 1,3,4-oxadiazole-2-thione ring.

- Urea derivatives (like the target compound) are superior hydrogen-bond donors, critical for targeting enzymes or receptors reliant on H-bond networks .

3-(1H-Indol-2-yl)-5-(p-Tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Structure : Contains a dihydropyrazole ring and a thioamide group instead of urea.

- Key Differences: The thioamide group (-C(=S)-NH₂) offers stronger hydrogen-bond acceptor capacity compared to urea’s carbonyl group.

Structural and Pharmacokinetic Analysis

| Property | Target Compound | 1-[2-(Benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea | 1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea |

|---|---|---|---|

| Molecular Weight | ~280–300 (estimated) | 306.47 | 287.34 |

| LogP (Lipophilicity) | High (cyclohexyl group) | Higher (benzylsulfanyl) | Moderate (aromatic substituent) |

| Hydrogen-Bond Donors | 2 (urea NH + indole NH) | 2 (urea NH) | 2 (urea NH + indole NH) |

| Synthetic Complexity | Moderate (indole coupling) | High (sulfur-containing intermediates) | Moderate (aryl urea formation) |

生物活性

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological properties, and a cyclohexyl group that may enhance lipophilicity, facilitating cellular uptake. The urea moiety contributes to its interaction with various biological targets.

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves:

- Binding to Enzymes and Receptors : The indole moiety can interact with enzymes and receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.

- Lipophilicity : The cyclohexyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a potential application in treating bacterial infections .

Anticancer Activity

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar indole-based compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, a related compound exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer activity .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of indole derivatives, researchers found that compounds with similar structures to 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea effectively inhibited cell proliferation in various cancer cell lines. The mechanism involved cell cycle arrest and induction of apoptosis .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of indole derivatives against resistant strains of bacteria. The results indicated that these compounds could inhibit biofilm formation and bacterial growth, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | N/A | Inhibition of growth and biofilm formation |

| Antimicrobial | Mycobacterium tuberculosis | N/A | Inhibition of growth |

| Anticancer | HeLa | 0.52 | Induction of apoptosis, cell cycle arrest |

| Anticancer | MCF-7 | 0.34 | Induction of apoptosis, inhibition of tubulin polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。